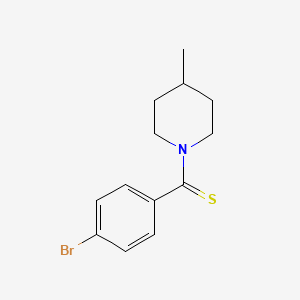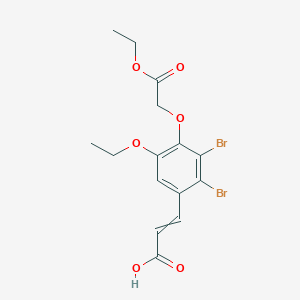![molecular formula C26H24ClN3OS B12457860 2-{[1-(4-chlorophenyl)-4-cyano-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B12457860.png)
2-{[1-(4-chlorophenyl)-4-cyano-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(4-chlorophenyl)-4-cyano-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a complex organic compound that belongs to the class of isoquinolines This compound is characterized by its unique structural features, including a chlorophenyl group, a cyano group, and a tetrahydroisoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorophenyl)-4-cyano-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.
Introduction of the Chlorophenyl Group: This step might involve a Friedel-Crafts acylation reaction.
Addition of the Cyano Group: This can be done using a cyanation reaction, often involving reagents like sodium cyanide or potassium cyanide.
Formation of the Sulfanyl Group: This step might involve thiolation reactions using thiol reagents.
Final Coupling with Acetamide: This can be achieved through amide bond formation using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the cyano group, converting it to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Medicine
Therapeutics: Investigated for potential therapeutic effects in treating diseases like cancer or neurological disorders.
Industry
Material Science: Potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-{[1-(4-chlorophenyl)-4-cyano-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets like enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
2-{[1-(4-chlorophenyl)-4-cyano-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide:
Other Isoquinoline Derivatives: Compounds like tetrahydroisoquinoline derivatives with different substituents.
Uniqueness
Structural Features: The combination of chlorophenyl, cyano, and sulfanyl groups in a single molecule.
Applications: Potentially unique applications in various fields due to its specific chemical properties.
特性
分子式 |
C26H24ClN3OS |
|---|---|
分子量 |
462.0 g/mol |
IUPAC名 |
2-[[1-(4-chlorophenyl)-4-cyano-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C26H24ClN3OS/c27-20-12-10-19(11-13-20)25-22-9-5-4-8-21(22)23(16-28)26(30-25)32-17-24(31)29-15-14-18-6-2-1-3-7-18/h1-3,6-7,10-13H,4-5,8-9,14-15,17H2,(H,29,31) |
InChIキー |
UUUYONVUCCVBNN-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=C(N=C2C3=CC=C(C=C3)Cl)SCC(=O)NCCC4=CC=CC=C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide](/img/structure/B12457781.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-methoxypropyl)amino]methylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12457791.png)
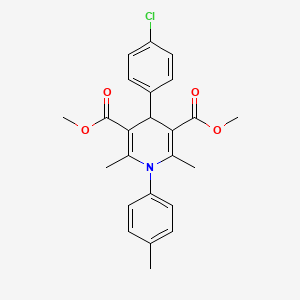
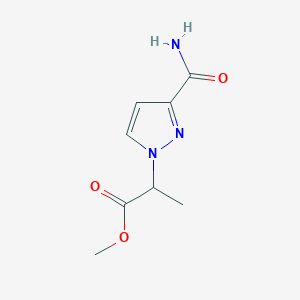
![N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]-4-methylbenzamide](/img/structure/B12457807.png)
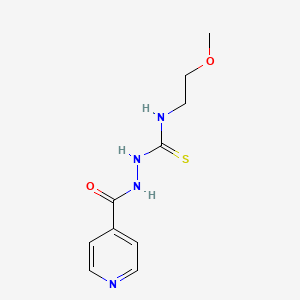
![N,N'-bis{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}hexanediamide](/img/structure/B12457816.png)
![4-[[2-Butyl-5-(2-carboxy-3-thiophen-2-ylprop-1-enyl)imidazol-1-yl]methyl]benzoic acid;methanesulfonic acid](/img/structure/B12457817.png)
![N,N-dibenzyl-1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B12457820.png)
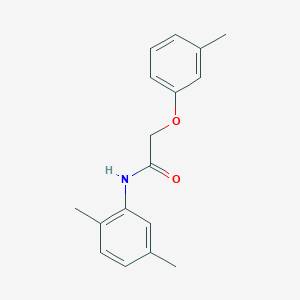
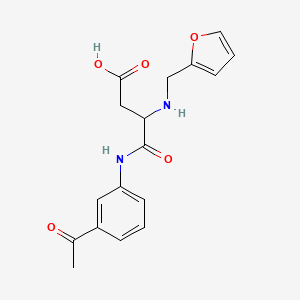
![3-Pyridin-3-yl-pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime](/img/structure/B12457840.png)
